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Compound of Interest

Compound Name: O-(4-Nitrophenyl)hydroxylamine

Cat. No.: B1317035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
O-(4-Nitrophenyl)hydroxylamine is a versatile reagent in organic synthesis, primarily

recognized for its role in chemoselective amide bond formation and as an electrophilic

aminating agent. The presence of the electron-withdrawing nitro group on the phenyl ring

significantly influences its reactivity, making it a valuable tool for the construction of complex

molecules under mild conditions. This technical guide provides a comprehensive overview of

the synthesis, key reactions, and reactivity patterns of O-(4-Nitrophenyl)hydroxylamine, with

a focus on quantitative data and detailed experimental protocols to aid in its practical

application.

Physicochemical Properties
A summary of the key physicochemical properties of O-(4-Nitrophenyl)hydroxylamine is

presented in the table below.
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Property Value

CAS Number 33543-55-4

Molecular Formula C₆H₆N₂O₃

Molecular Weight 154.12 g/mol

Appearance White to pale yellow solid

Melting Point 126-127 °C

Storage Store at 2-8 °C

Synthesis of O-(4-Nitrophenyl)hydroxylamine
O-(4-Nitrophenyl)hydroxylamine and its derivatives are typically synthesized from the

corresponding oximes. A common and effective method involves the reduction of the oxime

precursor using sodium cyanoborohydride (NaBH₃CN) under acidic conditions.

Experimental Protocol: Synthesis from 4-
Nitrobenzaldehyde Oxime
This protocol is adapted from the work of Kumar et al. (2012).[1][2]

Materials:

4-Nitrobenzaldehyde oxime

Sodium cyanoborohydride (NaBH₃CN)

Methanol (MeOH)

1 M Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Ethyl acetate (EtOAc)

Anhydrous magnesium sulfate (MgSO₄)
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Procedure:

To a solution of 4-nitrobenzaldehyde oxime in methanol, add 1 M HCl to adjust the pH to

approximately 3.

Cool the solution to 0 °C in an ice bath.

Add an excess of sodium cyanoborohydride to the solution in portions over a period of 30

minutes, maintaining the temperature at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

Quench the reaction by the slow addition of saturated sodium bicarbonate solution until the

effervescence ceases.

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure to yield the crude product.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford O-(4-Nitrophenyl)hydroxylamine as a solid.

Yields: The synthesis of a series of O-(4-nitrophenyl)hydroxylamines from their respective

oximes typically results in yields ranging from 65-75%.[1][2]

4-Nitrobenzaldehyde Oxime 1. NaBH₃CN, MeOH
2. HCl (pH 3) O-(4-Nitrophenyl)hydroxylamine

Reduction
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Figure 1: Synthesis of O-(4-Nitrophenyl)hydroxylamine.

Reactivity and Key Applications
The reactivity of O-(4-Nitrophenyl)hydroxylamine is dominated by the lability of the N-O bond

and the electrophilic nature of the nitrogen atom, enhanced by the p-nitrophenyl group.
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Chemoselective Amide Bond Formation
A primary application of O-(4-Nitrophenyl)hydroxylamine is in the chemoselective formation

of amides from α-keto acids, such as pyruvic acid derivatives. This reaction proceeds under

mild conditions and displays remarkable chemoselectivity, tolerating the presence of other

nucleophilic functional groups like amines, thiols, and alcohols.[1][2]

Reaction Mechanism: The proposed mechanism involves the initial formation of an

intermediate by the reaction of the hydroxylamine with the α-keto acid. This is followed by an

intramolecular rearrangement and elimination of the p-nitrophenolate leaving group to form the

amide product. The ability of the p-nitrophenyl group to stabilize the negative charge on the

oxygen atom makes it an excellent leaving group, which is a key factor in the reaction's

efficiency.[1]

O-(4-Nitrophenyl)hydroxylamine + α-Keto Acid Intermediate Formation Intramolecular Rearrangement Elimination of
p-Nitrophenolate Amide Product
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Figure 2: Proposed mechanism for amide formation.

Quantitative Data: Amide Formation with Pyruvic Acid Derivatives

The following table summarizes the yields for the reaction of various N-substituted O-(4-
nitrophenyl)hydroxylamines with pyruvic acid.[1]

N-Substituent Yield (%)

Benzyl 85

Phenethyl 90

3-Phenylpropyl 88

Isopropyl 75

Experimental Protocol: Amide Formation
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This protocol is a general representation based on the work of Kumar et al. (2012).[1][2]

Materials:

N-substituted O-(4-Nitrophenyl)hydroxylamine

Pyruvic acid

Dimethyl sulfoxide (DMSO)

Phosphate buffered saline (PBS), pH 7.4

Procedure:

Dissolve the N-substituted O-(4-Nitrophenyl)hydroxylamine and pyruvic acid (typically 1:2

molar ratio) in a mixture of DMSO and PBS (e.g., 68% DMSO in PBS).

Stir the reaction mixture at room temperature.

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or TLC).

Upon completion, quench the reaction with water.

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography if necessary.

Electrophilic Amination
O-(4-Nitrophenyl)hydroxylamine and related O-aryl hydroxylamines can act as electrophilic

aminating agents. The electron-deficient nitrogen atom can be attacked by various

nucleophiles, leading to the introduction of an amino group. This reactivity has been harnessed

in the synthesis of aziridines and other nitrogen-containing compounds. For instance, O-(2,4-

dinitrophenyl)hydroxylamine, a related and even more reactive reagent, has been used for the

direct amination of β-ketoesters. While specific protocols for O-(4-Nitrophenyl)hydroxylamine
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in this context are less common in the literature, its potential as an electrophilic aminating

agent is an important aspect of its reactivity profile.

Conclusion
O-(4-Nitrophenyl)hydroxylamine is a valuable synthetic tool with well-defined reactivity. Its

utility in the chemoselective formation of amide bonds under mild conditions makes it

particularly attractive for applications in peptide synthesis and the late-stage functionalization of

complex molecules. Furthermore, its potential as an electrophilic aminating agent opens

avenues for the synthesis of a variety of nitrogen-containing compounds. The experimental

protocols and quantitative data provided in this guide are intended to facilitate the effective use

of this versatile reagent in research and development settings. Further exploration of its

reactivity, particularly in the realm of electrophilic amination and the synthesis of heterocyclic

systems, is a promising area for future investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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